molecular formula C23H28FN3O4S B2895570 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898426-18-1

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2895570
CAS RN: 898426-18-1
M. Wt: 461.55
InChI Key: USLWEVMZIWMXGC-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure was explored for their promising anticancer properties. A sequential synthetic approach was employed, leading to compounds with significant inhibitory effects on cancer cell growth. Some synthesized compounds exhibited low IC50 values, indicating their strong potential as anticancer agents. This study suggests that the piperidine and oxadiazole hybrid structures, which may share a core structural similarity with the requested compound, could serve as a basis for developing new anticancer drugs (Rehman et al., 2018).

α1-Adrenergic Receptor Antagonism

A series of arylsulfonamide derivatives, including structures related to piperidines, were synthesized to investigate their α1-adrenergic receptor antagonistic properties. These compounds showed high-to-moderate affinity for the α1-adrenoceptor, indicating their potential use in treating conditions like hypertension or benign prostatic hyperplasia. This research points to the relevance of sulfonamide and piperidine derivatives in developing medications with uro-selective activity (Rak et al., 2016).

Insecticidal Activity

Flubendiamide is a novel class of insecticides with a unique structure, offering a potent activity against lepidopterous pests. The chemical structure of flubendiamide features specific novel substituents, including a sulfonylalkyl group in its aliphatic amide moiety. This indicates that compounds with similar structural features, such as sulfonyl and amide groups, might possess significant insecticidal properties, especially against resistant strains of pests (Tohnishi et al., 2005).

Anodic Methoxylation

The impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives was studied to understand their chemical reactivity under electrochemical conditions. This research provides insights into how modifications to the piperidine nucleus, such as the introduction of sulfonyl groups, can influence the outcome of electrochemical reactions, potentially leading to novel synthetic pathways for creating complex organic molecules (Golub & Becker, 2015).

Antibacterial Agents

The synthesis of 1,8-naphthyridine derivatives, featuring sulfonyl groups, was aimed at developing potent antibacterial agents. These compounds, through substitution reactions, yielded products with significant antibacterial activity, showcasing the therapeutic potential of sulfonyl-containing piperidine derivatives in addressing bacterial infections (Miyamoto et al., 1987).

properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-6-5-7-18(14-16)26-23(29)22(28)25-12-11-19-8-3-4-13-27(19)32(30,31)20-9-10-21(24)17(2)15-20/h5-7,9-10,14-15,19H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLWEVMZIWMXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

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